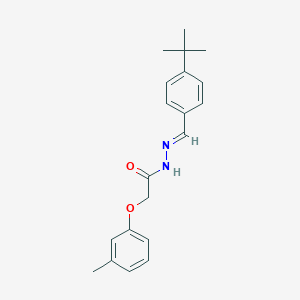

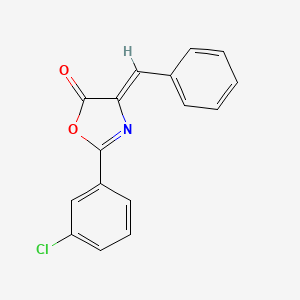

N'-(4-叔丁基亚苄基)-2-(3-甲基苯氧基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar hydrazone compounds involves the reaction of hydrazide with aldehydes under specific conditions. For example, compounds such as N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide were synthesized and characterized by methods including elemental analysis, IR, UV-Vis, and NMR spectroscopy, alongside single-crystal X-ray diffraction, showcasing a general approach to synthesizing hydrazone derivatives (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using single-crystal X-ray diffraction, which reveals their crystalline form and spatial arrangement. The detailed crystal structure, including bond lengths, angles, and the presence of hydrogen bonds and π···π interactions, provides insight into the molecular geometry and stabilization mechanisms of these compounds. For instance, the crystal structure analysis of N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides elucidated the configuration of the C=N bond and the orientation of the phenyl and thiophene rings, contributing to our understanding of such molecules' structural characteristics (Quoc et al., 2019).

Chemical Reactions and Properties

Hydrazone compounds exhibit notable reactivity towards various reagents, including their potential as inhibitors in biological systems. Their chemical reactivity is often explored through reactions with metals, enzymes, or other organic molecules, leading to the formation of complexes or the inhibition of biological targets. For example, the urease inhibitory activities of some hydrazone compounds were studied, showing strong inhibitory effects, which highlights their potential in medicinal chemistry (Sheng et al., 2015).

科学研究应用

非线性光学特性

Naseema 等人(2010 年)的一项研究合成了与 N'-(4-叔丁基亚苄基)-2-(3-甲基苯氧基)乙酰肼密切相关的腙,使用纳秒激光脉冲的 z 扫描技术研究了它们的非线性光学性质。这些化合物由于在特定波长下具有双光子吸收和限功率行为,因此显示出在光学器件(如限幅器和开关)中的应用潜力 (Naseema 等人,2010 年)。

生物活性与 DNA 相互作用

Sirajuddin 等人(2013 年)合成了与所讨论化合物相关的席夫碱化合物,显示出显着的生物活性,如抗菌、抗真菌、抗氧化和细胞毒性作用。该研究还强调了这些化合物与鲑鱼精子 DNA 相互作用的能力,表明它们在生物医学研究中的潜力,特别是在针对 DNA 相互作用的药物设计中 (Sirajuddin 等人,2013 年)。

抗氧化活性

Ardjani 和 Mekelleche(2017 年)对席夫碱的抗氧化行为进行了理论研究,包括类似于 N'-(4-叔丁基亚苄基)-2-(3-甲基苯氧基)乙酰肼的结构,深入了解了它们的有效抗氧化机制。该研究强调了互变异构对化合物抗氧化活性的显着影响,为开发新的抗氧化剂提供了基础 (Ardjani 和 Mekelleche,2017 年)。

聚合物稳定化

Yachigo 等人(1988 年)的研究探讨了相关化合物作为聚合物的热稳定剂的功效,特别是在无氧气氛下。它们独特的双功能稳定机制为提高聚合物在各种工业应用中的稳定性提供了宝贵的见解 (Yachigo 等人,1988 年)。

氧化过程中的催化活性

Sutradhar 等人(2016 年)详细介绍了从类似于 N'-(4-叔丁基亚苄基)-2-(3-甲基苯氧基)乙酰肼的结构衍生的配体合成的氧化钒(V)配合物的合成和表征,证明了它们在环己烷氧化中的催化效率。这项研究强调了此类配合物在催化氧化中的潜力,这是化学制造中的一个关键过程 (Sutradhar 等人,2016 年)。

属性

IUPAC Name |

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15-6-5-7-18(12-15)24-14-19(23)22-21-13-16-8-10-17(11-9-16)20(2,3)4/h5-13H,14H2,1-4H3,(H,22,23)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBGXVMAKSGNSK-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)

![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)

![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)

![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)